molecular formula C16H19N3O3 B12603157 1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 647024-16-6

1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B12603157
CAS No.: 647024-16-6
M. Wt: 301.34 g/mol
InChI Key: RBXKEQFXGFZTQH-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features a pyrimidine ring fused with a piperidine moiety. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of a pyrimidine derivative with a benzylpiperidine. One common method involves the reaction of 4-benzylpiperidine with pyrimidine-2,4,6-trione under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield reduced forms of the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-dione
  • 1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-tetraone

Uniqueness

1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a benzylpiperidine moiety with a pyrimidine ring allows for diverse chemical modifications and potential therapeutic applications.

Properties

CAS No.

647024-16-6

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H19N3O3/c20-14-10-15(21)19(16(22)17-14)13-6-8-18(9-7-13)11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,20,22)

InChI Key

RBXKEQFXGFZTQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C(=O)CC(=O)NC2=O)CC3=CC=CC=C3

Origin of Product

United States

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